Dioctyl peroxide
Description
Dioctyl peroxide (theoretical structure: two octyl groups linked by a peroxide bridge, O-O) is a hypothetical or less-documented dialkyl peroxide. Dialkyl peroxides are generally used as initiators in polymerization, vulcanizing agents, or oxidizers in industrial processes. Their reactivity and hazards depend on substituent groups and molecular stability .
Properties
CAS No. |
19102-74-0 |
|---|---|
Molecular Formula |
C16H34O2 |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
1-octylperoxyoctane |
InChI |
InChI=1S/C16H34O2/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
LWRXNMLZNDYFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOOCCCCCCCC |
Color/Form |
Straw colored liquid |
physical_description |
Straw colored liquid; [HSDB] |
solubility |
Immiscible with water |
vapor_pressure |
0.00126 [mmHg] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl peroxide can be synthesized through the reaction of octanol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
Esterification: Octanol reacts with hydrogen peroxide in the presence of an acid catalyst to form this compound.
Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Dioctyl peroxide undergoes various types of chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: It can be reduced to form alcohols and other reduced products.
Substitution: this compound can participate in substitution reactions, where one of its oxygen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted organic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dioctyl peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers.
Biology: this compound is employed in studies involving oxidative stress and free radical biology.
Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: this compound is utilized in the production of plastics, rubbers, and other polymeric materials.
Mechanism of Action
Dioctyl peroxide exerts its effects through the generation of free radicals. Upon decomposition, it forms two octyl radicals, which can initiate radical chain reactions. These radicals can react with various substrates, leading to the formation of new chemical bonds and the modification of existing ones. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Dicumyl Peroxide (CAS 80-43-3)
Structure : Aromatic peroxide with two cumene (1-methyl-1-phenylethyl) groups.
Formula : C₁₈H₂₂O₂; Molecular Weight: 270.4 g/mol .
Properties :
- White crystalline solid with a characteristic odor.
- Decomposes explosively at 266°F (130°C) .
Applications : - Primary use as a free-radical initiator in polymer production (e.g., polyethylene, polystyrene) .
Hazards : - Classified as an organic peroxide (UN 3110); reacts violently with reducing agents, acids, or metals.
- Causes severe skin/eye irritation and respiratory distress .
Benzoyl Peroxide (CAS 94-36-0)
Structure : Acyl peroxide with two benzoyl (C₆H₅CO-) groups.
Formula : C₁₄H₁₀O₄; Molecular Weight: 242.23 g/mol .
Properties :
- White granular solid; soluble in organic solvents, insoluble in water.
- Auto-ignition temperature: 176°F (80°C) .
Applications : - Widely used in acne treatments (3–10% topical formulations).
- Initiator for polyester resins and acrylic polymers .
Hazards : - Explosive when dry; requires storage in water or phlegmatized form.
- OSHA Permissible Exposure Limit (PEL): 5 mg/m³ .
Dimethyl Peroxide (CAS 690-02-8)
Structure : Simplest dialkyl peroxide (CH₃-O-O-CH₃).
Formula : C₂H₆O₂; Molecular Weight: 62.07 g/mol .
Properties :
- Volatile liquid with low thermal stability.
- Explosive limits: Not well-documented due to high reactivity. Applications:
- Limited industrial use due to instability; occasionally used in laboratory synthesis.
Data Table: Comparative Analysis of Peroxides
Key Research Findings
- Stability Trends : Larger alkyl or aromatic substituents (e.g., dicumyl) enhance thermal stability compared to simple alkyl peroxides (e.g., dimethyl) .
- Reactivity : Acyl peroxides (benzoyl) decompose faster than dialkyl peroxides, releasing radicals for polymerization .
- Safety : Dicumyl peroxide requires strict temperature control during storage, while benzoyl peroxide mandates hydration to mitigate explosion risks .
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